N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
The compound N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic molecule featuring a thiazole core substituted with a benzamido group at position 5, a thiophen-2-yl group at position 4, and a furan-2-carboxamide moiety at position 2. This structure combines multiple pharmacologically relevant motifs, including thiazole (known for diverse bioactivity), thiophene (enhancing lipophilicity and electronic properties), and furan carboxamide (contributing to hydrogen bonding).
Properties
Molecular Formula |
C19H13N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(5-benzamido-4-thiophen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S2/c23-16(12-6-2-1-3-7-12)21-18-15(14-9-5-11-26-14)20-19(27-18)22-17(24)13-8-4-10-25-13/h1-11H,(H,21,23)(H,20,22,24) |
InChI Key |
RLFTYJMZZHWBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene with benzoyl chloride to form the benzamido-thiophene intermediate. This intermediate is then reacted with 2-bromo-1,3-thiazole under basic conditions to form the thiazole ring. Finally, the furan-2-carboxamide moiety is introduced through a coupling reaction with furan-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced benzamido derivatives, and substituted furan and thiazole derivatives .
Scientific Research Applications
N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents critically influence physicochemical and biological properties. Key comparisons include:
Benzamido vs. Benzyl/Sulfonyl Groups :
- N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (compound 5f in ) replaces the benzamido group with a dichlorobenzyl substituent. This modification enhances cytotoxicity, suggesting that electron-withdrawing groups (e.g., Cl) improve anticancer activity .
- N-[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide () features a sulfonyl group, which increases electron-withdrawing effects compared to benzamido. Such changes may alter solubility and binding interactions .
Thiophen-2-yl vs. Phenyl/Heteroaryl Groups :
Furan Carboxamide Moieties
The furan-2-carboxamide group is shared with compounds like N-(4-phenyl-1H-imidazol-2-yl)furan-2-carboxamide () and N-(4-bromophenyl)furan-2-carboxamide (). These derivatives demonstrate that the furan ring’s electron-rich nature facilitates interactions with aromatic residues in enzyme binding pockets. However, bromination (as in ) or thiophene substitution (as in the target compound) may modulate steric and electronic profiles .
Data Tables
Table 1. Structural and Functional Comparison of Thiazole Derivatives
*Estimated based on structural formula (C₁₉H₁₄N₃O₃S₂).
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